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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting

nickel-catalyzed transamidation reactions. This innovative method offers a powerful tool for the

synthesis of amides, a ubiquitous functional group in pharmaceuticals and bioactive molecules,

by forging new C-N bonds from readily available amide precursors.

Introduction
Traditional methods for amide synthesis often require harsh reaction conditions or

stoichiometric activating reagents. Nickel-catalyzed transamidation has emerged as a mild and

efficient alternative, enabling the conversion of one amide to another.[1][2] This process is

particularly valuable for late-stage functionalization in drug discovery and development. The

protocols outlined below describe a prevalent two-step approach involving the activation of a

secondary amide via N-Boc protection, followed by a nickel-catalyzed cross-coupling with an

amine nucleophile.[1][2][3][4][5] Additionally, a one-pot protocol utilizing a stable nickel(II)-NHC

complex is presented.

Key Advantages of Nickel-Catalyzed
Transamidation:

Mild Reaction Conditions: These methods often proceed at moderate temperatures,

preserving sensitive functional groups within complex molecules.[5][6]
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Broad Substrate Scope: A wide range of amides and amines, including those bearing various

functional groups and heterocyclic motifs, are well-tolerated.[3][7]

Use of a Non-Precious Metal Catalyst: Nickel is a more abundant and cost-effective catalyst

compared to precious metals like palladium.[1][4]

High Functional Group Tolerance: The reaction is compatible with a variety of functional

groups, making it suitable for complex molecule synthesis.[8]

Experimental Workflow
The general workflow for the two-step nickel-catalyzed transamidation is depicted below.

Step 1: N-Boc Activation

Step 2: Nickel-Catalyzed Transamidation

Secondary Amide

Boc₂O, DMAP

N-Boc Activated Amide

Ni(cod)₂, Ligand

Amine Nucleophile

Transamidated Product
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Caption: General workflow for the two-step nickel-catalyzed transamidation.

Protocol 1: Two-Step Transamidation of Secondary
Amides
This protocol is adapted from methodologies that utilize an initial N-Boc activation step to

weaken the amide C-N bond, facilitating the subsequent nickel-catalyzed coupling.[1][2][4][5]

Step 1: N-Boc Activation of the Secondary Amide

To a solution of the secondary amide (1.0 equiv) in acetonitrile (0.2 M) is added di-tert-butyl

dicarbonate (Boc₂O, 3.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.3 equiv).

The reaction mixture is stirred at 50 °C for 19 hours.

Upon completion, the reaction is cooled to room temperature and concentrated under

reduced pressure.

The crude N-Boc activated amide is purified by flash column chromatography on silica gel.

Step 2: Nickel-Catalyzed Transamidation

In a nitrogen-filled glovebox, a flame-dried vial is charged with Ni(cod)₂ (5-10 mol%), an

appropriate N-heterocyclic carbene (NHC) ligand such as SIPr (10-20 mol%), the N-Boc

activated amide (1.0 equiv), and the amine nucleophile (1.2-2.5 equiv).[6]

Toluene (1.0 M) is added, and the vial is sealed.

The reaction mixture is stirred at 35-60 °C for 14 hours.[6]

After cooling to room temperature, the reaction mixture is diluted with an appropriate organic

solvent and filtered through a pad of celite.

The filtrate is concentrated, and the residue is purified by flash column chromatography to

afford the desired transamidated product.
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Protocol 2: One-Pot Transamidation using a
[CpNi(IPr)Cl] Catalyst
This protocol describes a more direct approach using a stable half-sandwich nickel(II)-NHC

complex, which can be performed in a single step.[7][9]

A reaction tube is charged with the starting amide (1.0 equiv), the aniline (2.0 equiv),

potassium carbonate (K₂CO₃, 3.0 equiv), and [CpNi(IPr)Cl] (10 mol%).[7]

Toluene (0.25 M) is added, and the tube is sealed.

The reaction mixture is heated to 140 °C and stirred for 18 hours.[7]

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and

filtered.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography.

Data Presentation
The following tables summarize the scope of the nickel-catalyzed transamidation with respect

to the amide and amine coupling partners, with representative yields.

Table 1: Substrate Scope for the Two-Step Transamidation Protocol[3][6]
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Entry
N-Boc Activated
Amide

Amine Nucleophile Yield (%)

1
N-Boc-N-

benzylbenzamide
Morpholine 95

2
N-Boc-N-benzyl-4-

methoxybenzamide
Piperidine 88

3

N-Boc-N-benzyl-4-

(trifluoromethyl)benza

mide

Pyrrolidine 92

4

N-Boc-N-benzyl-2-

thiophenecarboxamid

e

Indoline 75

5
N-Boc-N-benzyl-2-

furancarboxamide

1,2,3,4-

Tetrahydroisoquinoline
81

Table 2: Substrate Scope for the One-Pot [CpNi(IPr)Cl] Catalyzed Transamidation[7]

Entry Amide Aniline Yield (%)

1 N-phenylbenzamide 4-Methoxyaniline 99

2 N-phenylbenzamide 4-Methylaniline 95

3 N-phenylbenzamide 2,6-Dimethylaniline 75

4 N-phenylbenzamide 4-Chloroaniline 88

5
N-phenyl-4-

methoxybenzamide
Aniline 92

6
N-phenyl-4-

chlorobenzamide
Aniline 85

Proposed Catalytic Cycle
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The following diagram illustrates a plausible catalytic cycle for nickel-catalyzed cross-coupling

reactions, which is believed to be operative in transamidation.

Catalytic Cycle

Ni(0)Lₙ

R(R'NCO)Ni(II)Lₙ

Oxidative
Addition

(R-CONR')

R(R''₂N)Ni(II)Lₙ

Transmetalation
or

Amine Coordination
(R''₂NH)

Reductive
Elimination

(R-CONR''₂)
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Caption: Proposed catalytic cycle for nickel-catalyzed transamidation.

The catalytic cycle is thought to initiate with the oxidative addition of the activated amide's C-N

bond to a Ni(0) complex. The subsequent step likely involves coordination of the incoming

amine, followed by reductive elimination to furnish the transamidated product and regenerate

the active Ni(0) catalyst.

Conclusion
Nickel-catalyzed transamidation represents a significant advancement in amide synthesis,

offering a versatile and mild platform for constructing C-N bonds. The protocols and data

presented herein provide a comprehensive guide for researchers to implement this powerful

methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and

materials science. The continued development of this and related nickel-catalyzed reactions

promises to further expand the toolkit of synthetic chemists.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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